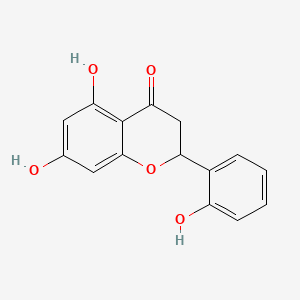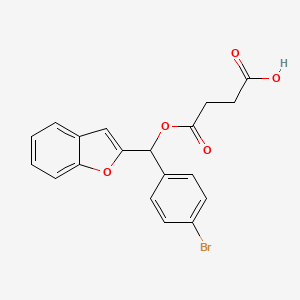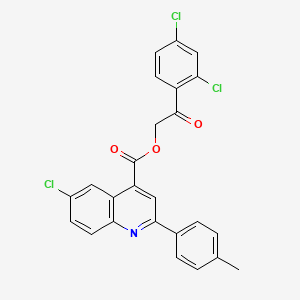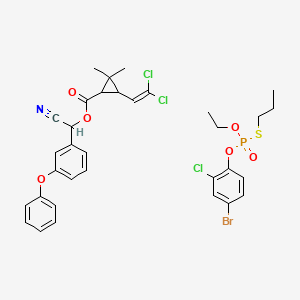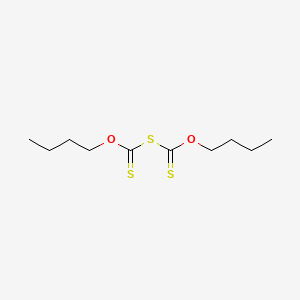![molecular formula C31H48O4 B14164553 2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] CAS No. 923984-43-4](/img/structure/B14164553.png)
2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure features two phenolic rings connected by a methylene bridge, with tert-butyl and hydroxypentyl groups enhancing its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] typically involves the condensation of 6-tert-butyl-4-(5-hydroxypentyl)phenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process involves:
Condensation Reaction: The phenolic compound reacts with formaldehyde in the presence of an acid or base catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production also involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced phenolic derivatives.
Substitution Products: Ethers, esters, and other substituted phenolic compounds.
Applications De Recherche Scientifique
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed as a stabilizer in the production of various materials, including plastics, rubbers, and coatings.
Mécanisme D'action
The antioxidant properties of 2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant. The hydroxypentyl groups further contribute to its reactivity and solubility in various media.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] stands out due to its unique combination of tert-butyl and hydroxypentyl groups, which enhance its antioxidant properties and solubility. Compared to similar compounds, it offers improved stability and effectiveness in various applications, making it a valuable additive in industrial and research settings.
Propriétés
Numéro CAS |
923984-43-4 |
|---|---|
Formule moléculaire |
C31H48O4 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
2-tert-butyl-6-[[3-tert-butyl-2-hydroxy-5-(5-hydroxypentyl)phenyl]methyl]-4-(5-hydroxypentyl)phenol |
InChI |
InChI=1S/C31H48O4/c1-30(2,3)26-19-22(13-9-7-11-15-32)17-24(28(26)34)21-25-18-23(14-10-8-12-16-33)20-27(29(25)35)31(4,5)6/h17-20,32-35H,7-16,21H2,1-6H3 |
Clé InChI |
LAZPWDNZXJKOMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CCCCCO)C(C)(C)C)O)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
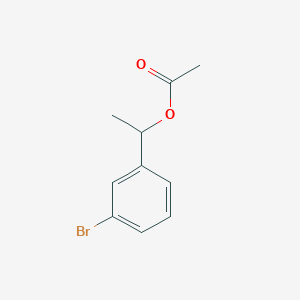
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)


